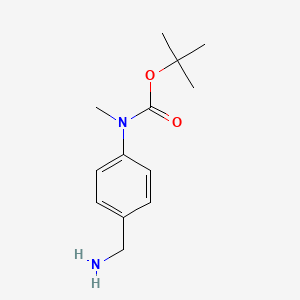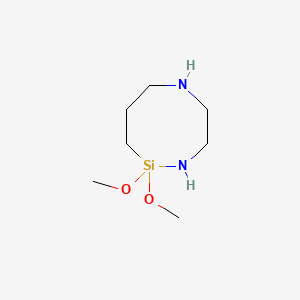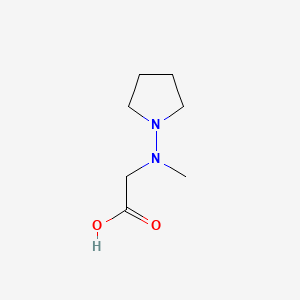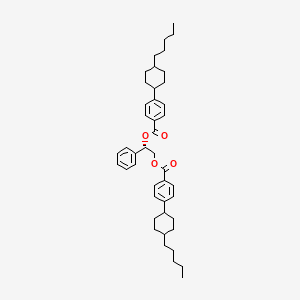
N-methoxy-N,2-dimethylcyclopropane-1-carboxamide
概要
説明
N-methoxy-N,2-dimethylcyclopropane-1-carboxamide is an organic compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound is characterized by a cyclopropane ring attached to a carboxamide group, with additional methoxy and dimethyl substitutions. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N,2-dimethylcyclopropane-1-carboxamide typically involves the reaction of cyclopropanecarboxylic acid with appropriate reagents to introduce the methoxy and dimethyl groups. One common method involves the use of 1-methylcyclopropanecarboxaldehyde as a starting material . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-methoxy-N,2-dimethylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amines or other reduced forms.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts such as palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
N-methoxy-N,2-dimethylcyclopropane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-methoxy-N,2-dimethylcyclopropane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The methoxy and dimethyl groups play a crucial role in modulating its binding affinity and specificity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
Cyclopropanecarboxamide, N-methoxy-N,1-dimethyl-(9CI): This compound has a similar structure but with a different substitution pattern on the cyclopropane ring.
Cyclopropanecarboxamide, N-methoxy-N,3-dimethyl-(9CI): Another similar compound with variations in the position of the dimethyl groups.
Uniqueness
N-methoxy-N,2-dimethylcyclopropane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for applications where precise molecular interactions are required.
特性
CAS番号 |
192644-20-5 |
|---|---|
分子式 |
C7H13NO2 |
分子量 |
143.186 |
IUPAC名 |
N-methoxy-N,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C7H13NO2/c1-5-4-6(5)7(9)8(2)10-3/h5-6H,4H2,1-3H3 |
InChIキー |
LNBSKUKOUFBCTO-UHFFFAOYSA-N |
SMILES |
CC1CC1C(=O)N(C)OC |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6,7-Dihydro-5H-cyclopenta[b]pyridine-4-carboxamide](/img/structure/B575782.png)
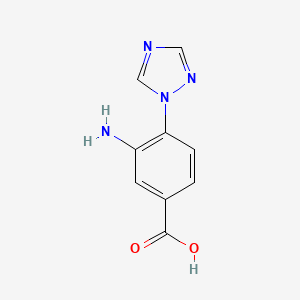
![Benzoic acid,4-[(2-chlorophenyl)hydroxyphenylmethyl]-](/img/structure/B575784.png)
